Nebularine
Nebularine
Nebularine is a purine ribonucleoside that is 9H-purine attached to a beta-D-ribofuranosyl residue at position 9 via a glycosidic (N-glycosyl) linkage. It has a role as a fungal metabolite. It is a purine ribonucleoside and a purines D-ribonucleoside. It is functionally related to a beta-D-ribose.
Purine nucleoside is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Nebularine is a natural product found in Phellinus igniarius, Medicago sativa, and other organisms with data available.
Purine nucleoside is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Nebularine is a natural product found in Phellinus igniarius, Medicago sativa, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
550-33-4
VCID:
VC20776146
InChI:
InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1
SMILES:
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Molecular Formula:
C10H12N4O4
Molecular Weight:
252.23 g/mol
Nebularine
CAS No.: 550-33-4
Cat. No.: VC20776146
Molecular Formula: C10H12N4O4
Molecular Weight: 252.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Nebularine is a purine ribonucleoside that is 9H-purine attached to a beta-D-ribofuranosyl residue at position 9 via a glycosidic (N-glycosyl) linkage. It has a role as a fungal metabolite. It is a purine ribonucleoside and a purines D-ribonucleoside. It is functionally related to a beta-D-ribose. Purine nucleoside is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Nebularine is a natural product found in Phellinus igniarius, Medicago sativa, and other organisms with data available. |
|---|---|
| CAS No. | 550-33-4 |
| Molecular Formula | C10H12N4O4 |
| Molecular Weight | 252.23 g/mol |
| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-purin-9-yloxolane-3,4-diol |
| Standard InChI | InChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2/t6-,7-,8-,10-/m1/s1 |
| Standard InChI Key | MRWXACSTFXYYMV-FDDDBJFASA-N |
| Isomeric SMILES | C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
| SMILES | C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
| Canonical SMILES | C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
| Melting Point | 181 °C |
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